Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate
Description
Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate (CAS: 338423-44-2) is a pyrimidine-based compound featuring a methoxy group at position 5, a 3-(trifluoromethyl)phenoxy group at position 4, and a sulfanylacetate ester at position 2. Its molecular formula is C17H15F3N2O4S, with a molecular weight of 400.37 g/mol. This compound is primarily utilized in pharmaceutical and agrochemical research due to its structural versatility, which allows for modulation of electronic and steric properties through substituent variations .
Properties
IUPAC Name |
ethyl 2-[5-methoxy-4-[3-(trifluoromethyl)phenoxy]pyrimidin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c1-3-24-13(22)9-26-15-20-8-12(23-2)14(21-15)25-11-6-4-5-10(7-11)16(17,18)19/h4-8H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAHVTWXDQCSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(C(=N1)OC2=CC=CC(=C2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate typically involves multiple steps. One common approach is to start with the preparation of the pyrimidinyl sulfanyl intermediate, which is then reacted with the appropriate phenoxy and methoxy substituents. The final step involves esterification to introduce the ethyl acetate group. Reaction conditions often include the use of strong bases or acids, solvents like dichloromethane or ethanol, and temperature control to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
2.1. Ester Hydrolysis
The ethyl acetate moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.
- Conditions :
- Product : 2-((5-Methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetic acid.
Reaction Table :
| Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| NaOH (2M) | Reflux, 4 h | 85–90 | |
| HCl (conc.)/EtOH | 60°C, 6 h | 78 |
2.2. Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker participates in nucleophilic displacement reactions. For example, reaction with alkyl halides forms thioether derivatives:
Mechanism :
2.3. Oxidation of Sulfanyl to Sulfone
The sulfanyl group oxidizes to sulfone under strong oxidizing conditions:
- Reagents : mCPBA (meta-chloroperbenzoic acid) or H₂O₂/AcOH .
- Product : Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfonyl)acetate.
Reaction Table :
| Oxidizing Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C–rt | 92 | |
| H₂O₂ (30%)/AcOH | 50°C, 3 h | 85 |
2.4. Pyrimidine Ring Functionalization
The electron-deficient pyrimidine ring undergoes electrophilic substitution at position 6 (activated by trifluoromethylphenoxy and methoxy groups):
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Research indicates that pyrimidine derivatives often exhibit significant anticancer properties due to their ability to interact with various biological targets, including enzymes involved in cell proliferation and apoptosis. For instance, studies have shown that modifications in the pyrimidine structure can enhance selectivity and potency against cancer cell lines, such as breast and prostate cancer cells .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including those similar to ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate. These compounds have demonstrated activity against a range of bacterial strains, particularly Gram-positive bacteria. The presence of the trifluoromethyl group has been linked to increased lipophilicity, which may enhance penetration into bacterial membranes .
Anti-inflammatory Properties
Compounds containing pyrimidine rings have been noted for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines, thereby providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .
PPAR Agonist Activity
The compound's structural similarities to known PPAR (Peroxisome Proliferator-Activated Receptor) agonists suggest potential applications in metabolic disorders. PPAR agonists are known to play a crucial role in glucose and lipid metabolism, making them valuable in treating conditions like diabetes and dyslipidemia .
Synthesis and Derivative Development
The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound serves as a precursor for the development of novel derivatives with tailored biological activities. Research has shown that slight modifications can lead to compounds with enhanced efficacy against specific targets, such as cancer or infectious agents .
Case Study 1: Anticancer Activity
A study evaluated various pyrimidine derivatives against MCF-7 breast cancer cells, revealing that certain modifications significantly improved cytotoxicity compared to standard treatments like 5-Fluorouracil (5-FU). The tested compounds exhibited IC50 values ranging from 0.87 to 12.91 μM, indicating promising anticancer activity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrimidine derivatives similar to this compound. The results demonstrated effective inhibition against multiple Gram-positive bacterial strains with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL, showcasing the compound's potential as an antimicrobial agent .
Mechanism of Action
The mechanism by which Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxy and phenoxy groups can modulate the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related pyrimidine and heterocyclic derivatives, focusing on synthesis, substituent effects, and physicochemical properties.
Structural and Functional Group Comparisons
Target Compound
- Core Structure : Pyrimidine ring.
- Key Substituents: 5-Methoxy group (electron-donating). 4-(3-Trifluoromethylphenoxy) group (electron-withdrawing CF3). 2-Sulfanylacetate ester (enhances solubility and reactivity).
- Applications: Potential agrochemical or pharmaceutical intermediate due to trifluoromethyl and phenoxy motifs .
Analog 1: Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)Phenyl)Ureido)Phenyl)Thiazol-4-yl)Methyl)Piperazin-1-yl)Acetate (10d)
- Core Structure : Thiazole-piperazine hybrid.
- Key Substituents :
- Ureido linkage.
- 4-Trifluoromethylphenyl group.
- Synthesis : High yield (93.4%) via condensation reactions.
- Molecular Weight : 548.2 g/mol.
- Significance : Demonstrated high synthetic efficiency; thiazole rings may enhance biological activity compared to pyrimidines .
Analog 2: Ethyl 2-{[6-{[(4-Chlorophenyl)Sulfanyl]Methyl}-2-(2-Pyridinyl)-4-Pyrimidinyl]Sulfanyl}Acetate (CAS 860609-60-5)
- Core Structure : Pyrimidine with pyridinyl and chlorophenyl groups.
- Key Substituents :
- 4-Chlorophenyl (electron-withdrawing Cl).
- 2-Pyridinyl (enhances metal-binding capacity).
- Molecular Formula : C20H18ClN3O2S2.
- Applications : Likely used in coordination chemistry or as a kinase inhibitor precursor .
Analog 3: Ethyl 3-Cyano-5-Ethoxycarbonyl-6-Methyl-4-Styryl-2-Pyridinyl-Sulfanyl Acetate
Substituent Effects on Physicochemical Properties
- Trifluoromethyl (CF3) Groups : Increase lipophilicity and metabolic stability. Present in the target compound and Analog 1.
- Chlorophenyl vs. Methoxy : Chlorophenyl (Analog 2) enhances electron-withdrawing effects, whereas methoxy (target) donates electrons, altering reactivity.
- Sulfanylacetate Ester : Common in all analogs; improves solubility and serves as a leaving group for further functionalization .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Ethyl 2-((5-methoxy-4-(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl)sulfanyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18F3N2O3S
- Molecular Weight : 396.39 g/mol
- SMILES Notation :
CC(=O)S(C1=C(C(=NC(=N1)C(C(F)(F)F)=C(C2=CC=C(C=C2)OC)=C(C3=CC=C(C=C3)OC)=C(C4=CC=C(C=C4)OC)=C(C5=CC=C(C=C5)OC)=C(C6=CC=C(C=C6)OC)=C(C7=CC=C(C=C7)OC)=C(C8=CC=C(C=C8)OC)=C(C9=CC=C(C=C9)OC)=C(C0=CC=C(C=C0)OC)=C).
Antifungal Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antifungal properties. For instance, a pyrimidine-based derivative showed potent activity against Candida albicans with a minimum inhibitory concentration (MIC) ranging from 0.05 to 0.3 μg/mL, outperforming traditional antifungals like fluconazole .
Antiviral Activity
In addition to antifungal effects, some derivatives of pyrimidine compounds have shown promising antiviral activity. A related compound demonstrated effectiveness against both Oseltamivir-sensitive and resistant strains of influenza A virus, highlighting the potential for this compound in treating viral infections .
Anticancer Properties
Research indicates that compounds within this chemical class possess anticancer properties. For example, a study reported that a related compound inhibited the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 μM, indicating potent activity . The selectivity index was notably favorable compared to standard chemotherapeutics like 5-Fluorouracil.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds in this class have been shown to inhibit specific enzymes involved in fungal cell wall synthesis and viral replication.
- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
- Targeting Specific Receptors : Some studies suggest that these compounds may interact with cellular receptors involved in signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Q & A
Basic Research Question
- NMR spectroscopy : H and C NMR confirm the pyrimidine ring (δ 8.2–8.5 ppm for aromatic protons) and trifluoromethyl group (δ 120–125 ppm in F NMR) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 395.8 (CHClFNOS) .
- X-ray crystallography : Resolves bond angles (e.g., 120° for pyrimidine ring geometry) and sulfanyl-acetate torsion angles (15–20°) .
How do structural modifications (e.g., substituents on the pyrimidine ring) affect reactivity and biological activity?
Advanced Research Question
- Trifluoromethyl group : Enhances lipophilicity (logP increase by 0.5–1.0) and metabolic stability, critical for enzyme inhibition .
- Methoxy group : Electron-donating effects stabilize the pyrimidine ring, reducing hydrolysis rates by 30% in acidic media .
- Comparative SAR Table :
| Substituent | Biological Activity (IC) | Solubility (mg/mL) |
|---|---|---|
| -OCH (target) | 12 nM (kinase inhibition) | 0.45 |
| -Cl (analog) | 45 nM | 0.28 |
| -CF (analog) | 8 nM | 0.12 |
Data adapted from enzymatic assays and HPLC solubility studies .
What computational strategies are employed to predict binding modes with biological targets?
Advanced Research Question
- Molecular docking : AutoDock Vina simulations reveal hydrogen bonding between the sulfanyl group and kinase active sites (binding energy: −9.2 kcal/mol) .
- MD simulations : 100-ns trajectories show stable interactions with hydrophobic pockets (RMSD < 2.0 Å) when the trifluoromethyl group occupies sterically hindered regions .
How can conflicting data on biological activity be resolved using mechanistic studies?
Advanced Research Question
- Enzyme kinetics : Compare IC values under varied pH (5.0–7.4) to identify pH-dependent activity shifts (e.g., 10-fold decrease at pH 5.0 due to protonation) .
- Isothermal titration calorimetry (ITC) : Quantifies binding entropy/enthalpy to distinguish non-specific interactions (∆H > −5 kcal/mol suggests weak binding) .
What methodologies optimize stability under physiological conditions?
Advanced Research Question
- Accelerated degradation studies : HPLC monitoring at 40°C/75% RH shows 90% stability over 30 days when formulated with cyclodextrin (degradation products < 5%) .
- pH-rate profiling : Hydrolysis half-life (t) increases from 2 h (pH 1.2) to 48 h (pH 7.4), guiding enteric coating strategies .
How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?
Advanced Research Question
- CYP3A4 inhibition assays : LC-MS/MS analysis shows moderate inhibition (IC = 8 µM), suggesting potential drug-drug interactions .
- Metabolite identification : UPLC-QTOF detects hydroxylated metabolites (m/z +16) in liver microsomes, necessitating toxigenicity studies .
What are the limitations of current synthetic routes, and how can they be addressed?
Advanced Research Question
- Low yields in coupling steps : Replace DMF with ionic liquids (e.g., [BMIM][BF]) to improve yields by 25% via enhanced nucleophilicity .
- Purification challenges : Use preparative HPLC with C18 columns (gradient: 60–90% acetonitrile) to isolate >98% pure product .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
